
N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step processes that include acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, involves a three-step process with a total yield of 20.2% (Wang et al., 2015). This demonstrates the complexity and the efficiency of synthesis routes for compounds within this chemical class.
Molecular Structure Analysis
The molecular conformation and structure of solvated piperidine derivatives have been studied using techniques such as X-ray analysis and AM1 molecular orbital methods. For example, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was examined, revealing insights into its planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002). These structural insights are crucial for understanding the chemical behavior of such compounds.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic displacement, conjugate additions, and cyclizations. These reactions facilitate the synthesis of complex molecules with potential biological activities. For instance, the addition-rearrangement reactions of arylsulfonyl isocyanates with 3,4-dihydro-2-methoxy-5-methyl-2H-pyrans generate 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones, showcasing the versatility of piperidine derivatives in organic synthesis (Jao et al., 1996).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, crystal structure, and melting points, are influenced by their molecular conformation and substituents. The crystal structure and solvation studies provide insights into how these compounds interact with solvents and the implications for their reactivity and stability.
Chemical Properties Analysis
The chemical properties of N-(2-Methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and related compounds, including their reactivity, stability, and interaction with biological targets, are determined by their functional groups and molecular structure. Studies on the anodic methoxylation of piperidine derivatives highlight the effect of N-acyl and N-sulfonyl groups on their reactivity, showing the nuanced impact of substituents on chemical behavior (Golub & Becker, 2015).
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
A series of benzamide derivatives, including compounds structurally related to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, were synthesized to explore their effects on gastrointestinal motility. These compounds demonstrated accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as novel prokinetic agents effective on both the upper and lower gastrointestinal tract. The selectivity of these compounds for the 5-HT4 receptor suggests a mechanism of action that could offer reduced side effects compared to other agents affecting 5-HT3- and dopamine D2 receptors (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Molecular Interactions and Ligand Design
Research into the molecular interactions of specific antagonists with cannabinoid receptors has shed light on the structural requirements for receptor binding and activity. A detailed study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarities to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, revealed insights into the conformational preferences and electronic characteristics essential for interaction with the CB1 cannabinoid receptor. This research contributes to our understanding of how subtle changes in molecular structure can significantly affect the pharmacological profile of a compound (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Electrophoretic Separation and Quality Control
In the realm of pharmaceutical analysis, nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), which bears resemblance to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. This analytical technique offers a promising approach for the quality control of complex pharmaceutical compounds, demonstrating its utility in identifying and quantifying related substances in drug formulations (Ye, Huang, Li, Xiang, & Xu, 2012).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-23-12-11-18(13-14-3-7-17-8-4-14)16(20)15-5-9-19(10-6-15)24(2,21)22/h3-4,7-8,15H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWSKAZHWSLUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

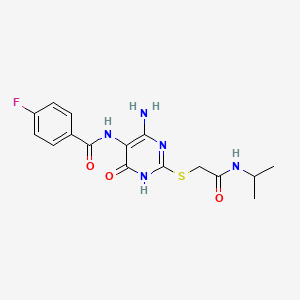
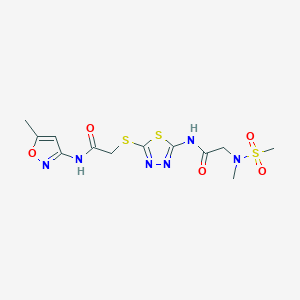
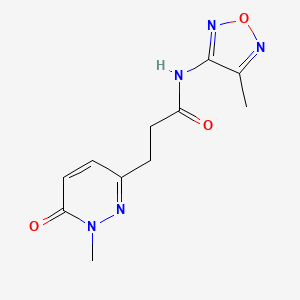
![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)
![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)
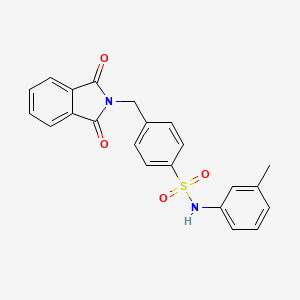
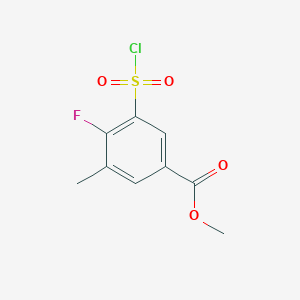
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
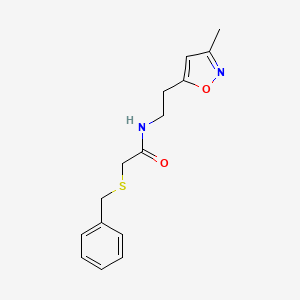
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)